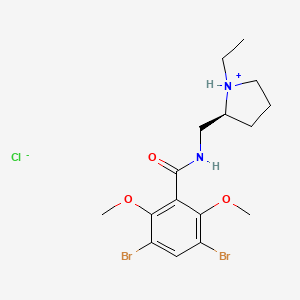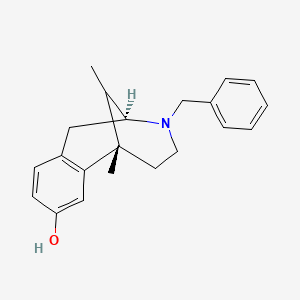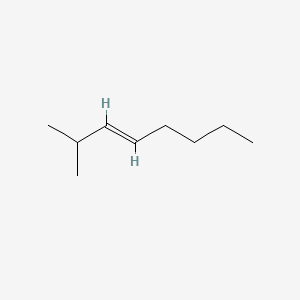
trans-2-Methyl-3-octene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Methyl-3-octene: is an organic compound with the molecular formula C9H18 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically the trans isomer, meaning the substituents on either side of the double bond are on opposite sides. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: trans-2-Methyl-3-octene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of alkyl halides . One common method involves the dehydration of 2-methyl-3-octanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound.
化学反応の分析
Types of Reactions: trans-2-Methyl-3-octene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone. These reactions typically occur under mild conditions and result in the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This reaction converts the double bond into a single bond, forming 2-methyl-3-octane.
Substitution: this compound can undergo substitution reactions with halogens such as chlorine or bromine. These reactions typically occur under UV light or in the presence of a radical initiator, resulting in the formation of halogenated products.
Major Products:
Oxidation: Epoxides, diols
Reduction: 2-Methyl-3-octane
Substitution: Halogenated alkenes
科学的研究の応用
Chemistry: trans-2-Methyl-3-octene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.
Biology and Medicine: In biological research, this compound is used as a model compound to study the behavior of alkenes in biological systems. It is also used in the development of pharmaceutical intermediates and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It is also used as a solvent and in the formulation of lubricants and additives .
作用機序
The mechanism of action of trans-2-Methyl-3-octene involves its interaction with various molecular targets through its double bond. The compound can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The double bond also allows for cis-trans isomerization , which can affect the compound’s reactivity and interactions with other molecules.
類似化合物との比較
2-Methyl-3-octene: This is the cis isomer of trans-2-Methyl-3-octene. The main difference lies in the spatial arrangement of the substituents around the double bond.
1-Octene: Another alkene with a similar carbon chain length but with the double bond at a different position.
3-Octene: An isomer with the double bond located between the third and fourth carbon atoms.
Uniqueness: this compound is unique due to its trans configuration , which imparts different physical and chemical properties compared to its cis isomer. This configuration can influence the compound’s boiling point, solubility, and reactivity in chemical reactions.
特性
CAS番号 |
52937-36-7 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
(E)-2-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h7-9H,4-6H2,1-3H3/b8-7+ |
InChIキー |
RXYSIDRRVRTDIF-BQYQJAHWSA-N |
異性体SMILES |
CCCC/C=C/C(C)C |
正規SMILES |
CCCCC=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


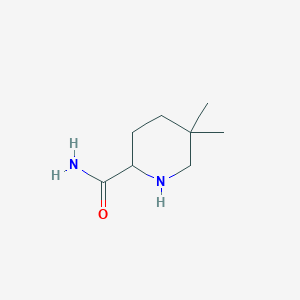
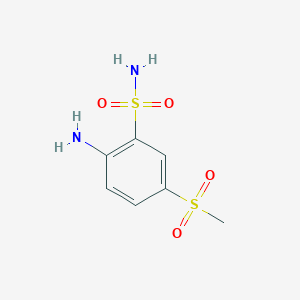
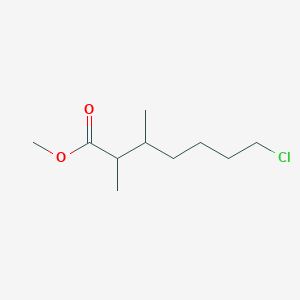
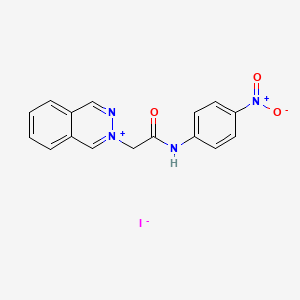
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
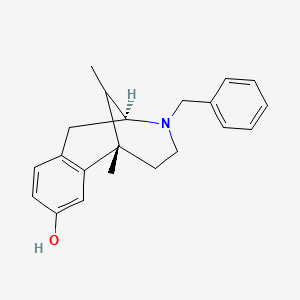
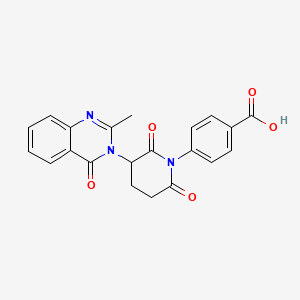
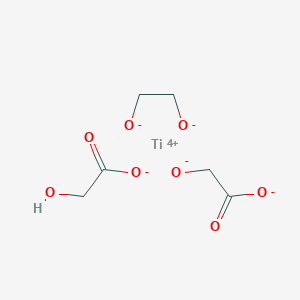
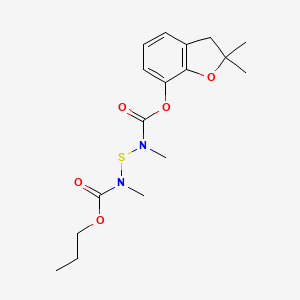
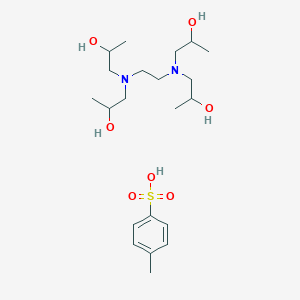
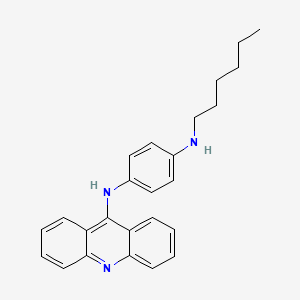
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
